![molecular formula C4H8N2O4 B14614669 3-[Methyl(nitro)amino]propanoic acid CAS No. 57742-23-1](/img/structure/B14614669.png)
3-[Methyl(nitro)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(nitro)amino]propanoic acid is an organic compound that features both nitro and amino functional groups attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Methyl(nitro)amino]propanoic acid can be achieved through several methods. One common approach involves the nitration of an appropriate precursor, such as 3-aminopropanoic acid, using nitric acid under controlled conditions. The reaction typically requires a solvent like dimethyl sulfoxide or dimethylformamide to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the precursor is treated with nitric acid in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[Methyl(nitro)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(nitro)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[Methyl(nitro)amino]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in changes in enzyme activity, protein function, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Aminopropanoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropropanoic acid: Contains a nitro group but lacks the amino group, resulting in different chemical properties.
3-[Methylamino]propanoic acid: Contains an amino group but lacks the nitro group, leading to different reactivity.
Uniqueness: 3-[Methyl(nitro)amino]propanoic acid is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
57742-23-1 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
3-[methyl(nitro)amino]propanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-5(6(9)10)3-2-4(7)8/h2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
LITORZINHYMSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



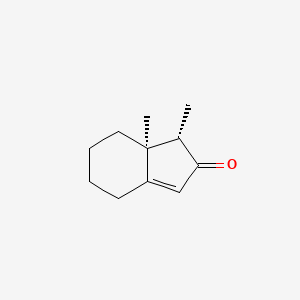


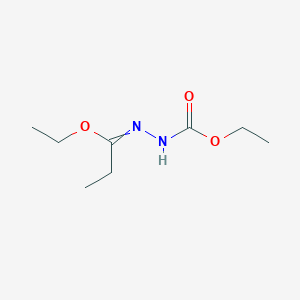
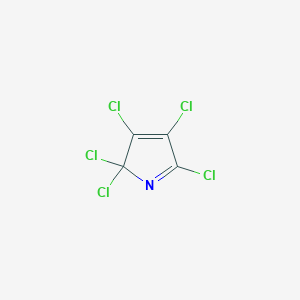
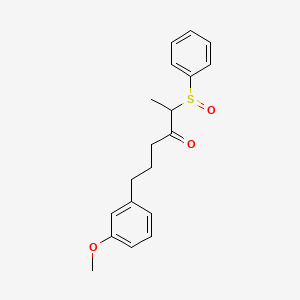
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
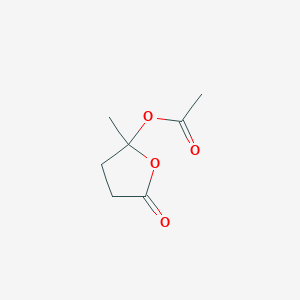
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

